![molecular formula C12H13Cl2NO B13467085 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-amine is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which is a strained ring system that imparts distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction starts with the preparation of 1,5-dienes, which undergo a crossed [2+2] cycloaddition using a mercury lamp . this method is technically challenging and requires special equipment and glassware.
Industrial Production Methods
For industrial-scale production, a more robust and scalable method is preferred. One such method involves the use of visible-light-driven intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes. This reaction employs a photocatalyst and acetone as the solvent, performed under irradiation with 414 nm light from a high-power LED . This method is efficient and yields high quantities of the desired product.
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but differ in the arrangement of carbon atoms.
Bicyclo[3.1.0]hexanes: These compounds also feature a bicyclic structure but with different ring sizes and connectivity.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern and the presence of the 3,4-dichlorophenyl group. This imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H13Cl2NO |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-11-5-12(15,6-11)10(16-11)7-2-3-8(13)9(14)4-7/h2-4,10H,5-6,15H2,1H3 |
InChI 键 |
OHDADXFTCQMUIE-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)
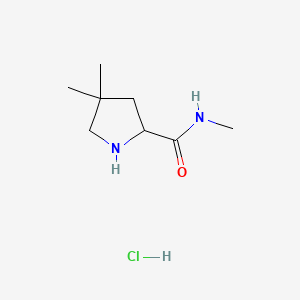
![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
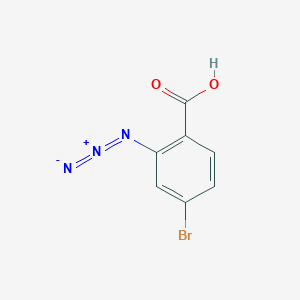
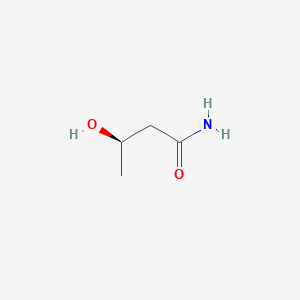
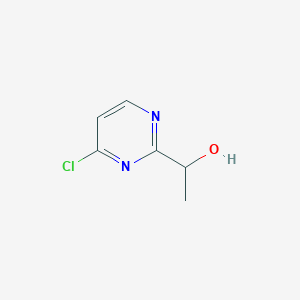
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)
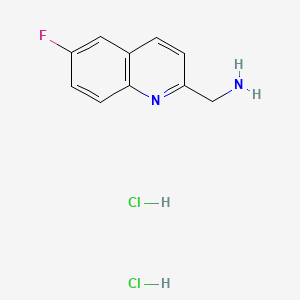
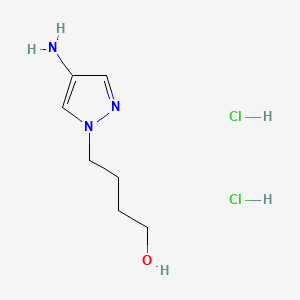
![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)

